5-Allyl-1-cyclohexyl-3-phenylbarbituric acid
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Overview
Description
5-Allyl-1-cyclohexyl-3-phenylbarbituric acid, also known as allylbarbital, is a barbiturate derivative that has been widely used in scientific research due to its sedative and hypnotic effects. It was first synthesized in 1922 by Ernst Preiswerk and Heinrich Keil, and since then, it has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism Of Action
Allylbarbital acts on the central nervous system by enhancing the activity of gamma-aminobutyric acid (GABA), an inhibitory neurotransmitter. It binds to the GABA-A receptor, which leads to an increase in chloride ion influx, causing hyperpolarization of the neuron and ultimately leading to sedation and hypnotic effects.
Biochemical And Physiological Effects
Allylbarbital has been shown to decrease brain metabolism and oxygen consumption. It also decreases the excitability of neurons, leading to sedative and hypnotic effects. Additionally, it has been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl in lab experiments is its ability to induce sedation and hypnosis in animals, making it useful for surgical procedures. It also has anticonvulsant properties, making it a potential treatment for epilepsy. However, one of the limitations of using 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl is its potential for abuse and addiction, as it is a barbiturate derivative.
Future Directions
There are several future directions for research on 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl. One potential direction is investigating its potential as an antiepileptic drug. Additionally, it could be studied for its potential use in treating insomnia and other sleep disorders. Further research could also explore the potential for developing new barbiturate derivatives with improved therapeutic effects and reduced potential for abuse and addiction.
Synthesis Methods
The synthesis of 5-Allyl-1-cyclohexyl-3-phenylbarbituric acidl involves the reaction of cyclohexanone with urea and allyl bromide in the presence of a strong base such as potassium hydroxide. The resulting product is then treated with phosphorus oxychloride and phenylacetic acid to yield 5-Allyl-1-cyclohexyl-3-phenylbarbituric acid.
Scientific Research Applications
Allylbarbital has been used in several scientific studies as a sedative and hypnotic agent. It has also been used to induce anesthesia in animals for surgical procedures. Additionally, it has been investigated for its potential anticonvulsant and antiepileptic effects.
properties
CAS RN |
1045-97-2 |
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Product Name |
5-Allyl-1-cyclohexyl-3-phenylbarbituric acid |
Molecular Formula |
C19H22N2O3 |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1-cyclohexyl-3-phenyl-5-prop-2-enyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C19H22N2O3/c1-2-9-16-17(22)20(14-10-5-3-6-11-14)19(24)21(18(16)23)15-12-7-4-8-13-15/h2-3,5-6,10-11,15-16H,1,4,7-9,12-13H2 |
InChI Key |
KUOBVCZIZVOJEJ-UHFFFAOYSA-N |
SMILES |
C=CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
Canonical SMILES |
C=CCC1C(=O)N(C(=O)N(C1=O)C2=CC=CC=C2)C3CCCCC3 |
synonyms |
1-Cyclohexyl-3-phenyl-5-(2-propenyl)barbituric acid |
Origin of Product |
United States |
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